![molecular formula C9H11FN2O B1474571 1-(2-Fluoropyridin-4-yl)pyrrolidin-3-ol CAS No. 1566031-25-1](/img/structure/B1474571.png)
1-(2-Fluoropyridin-4-yl)pyrrolidin-3-ol
Overview
Description
Scientific Research Applications
Metallation of π-deficient Heteroaromatic Compounds
A review on the metallation of π-deficient heterocyclic compounds, including fluoropyridines, demonstrates the development in this area. The study on 3-fluoropyridine metallation regioselectivity provides insight into directing protophilic attack by strong bases at specific positions under varied conditions. This research underlines the importance of fluorinated pyridines in synthesizing disubstituted pyridines, which are valuable intermediates in pharmaceutical chemistry (Marsais & Quéguiner, 1983).
Pyrrolidine in Drug Discovery
Pyrrolidine, a five-membered nitrogen heterocycle, is widely utilized in medicinal chemistry for treating human diseases. Its incorporation into molecules enhances pharmacophore space exploration, contributes to stereochemistry, and increases three-dimensional coverage. This review reports on bioactive molecules with pyrrolidine rings, highlighting the scaffold's versatility in drug discovery and the role of steric factors and structure–activity relationship (SAR) in biological activity (Li Petri et al., 2021).
Fluorinated Pyrimidines in Cancer Treatment
Fluorine chemistry's contributions to the use of fluorinated pyrimidines (FPs) in cancer treatment are significant. FPs, including 5-fluorouracil (5-FU), are pivotal in treating over 2 million cancer patients annually. This review covers methods for 5-FU synthesis, including isotopic labeling for metabolism and biodistribution studies, and highlights recent insights into FPs' mechanism of action on nucleic acid structure and dynamics. The review also discusses the inhibition of RNA- and DNA-modifying enzymes by 5-FU, suggesting the potential for more precise cancer treatment with FPs (Gmeiner, 2020).
properties
IUPAC Name |
1-(2-fluoropyridin-4-yl)pyrrolidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O/c10-9-5-7(1-3-11-9)12-4-2-8(13)6-12/h1,3,5,8,13H,2,4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSDKMYSBQUIGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=CC(=NC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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